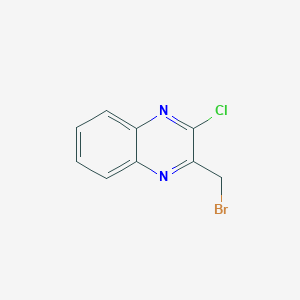

2-(Bromomethyl)-3-chloroquinoxaline

Description

Significance of Quinoxaline (B1680401) Heterocycles in Advanced Organic Synthesis

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. researchgate.net This structural motif is a cornerstone in the field of organic synthesis, serving as a versatile scaffold for the construction of complex molecules. researchgate.netmtieat.org The inherent electronic properties of the quinoxaline system, characterized by an electron-deficient pyrazine ring, make it a valuable component in the development of new synthetic methodologies. researchgate.net

In medicinal chemistry, quinoxaline derivatives are recognized as "privileged scaffolds" due to their consistent appearance in a wide array of biologically active compounds. mtieat.org Their structural framework is a key component in various pharmaceuticals, agrochemicals, and natural products like certain antibiotics. mtieat.orgsapub.org The ability of the quinoxaline core to act as a bioisostere for other heterocyclic systems, such as quinolines and quinazolines, further broadens its applicability in drug design and discovery. mtieat.org Researchers have dedicated significant effort to developing efficient synthetic routes to functionalized quinoxalines, reflecting their importance as intermediates in the creation of novel therapeutic agents. researchgate.netmdpi.com

Rationale for Investigating Bifunctionally Substituted Quinoxalines: Focus on 2-(Bromomethyl)-3-chloroquinoxaline

The strategic placement of two different reactive functional groups on the quinoxaline core gives rise to bifunctionally substituted quinoxalines, which are of particular interest in synthetic chemistry. These compounds serve as powerful intermediates, allowing for sequential and regioselective reactions to build molecular complexity. The distinct reactivity of each functional group enables chemists to introduce a variety of substituents in a controlled manner, leading to the synthesis of unsymmetrically substituted quinoxalines that would be challenging to prepare otherwise. rsc.orgnih.gov

A prime example of such a scaffold is This compound . This compound features two key electrophilic sites:

A chloro group at the C3 position, which is susceptible to nucleophilic aromatic substitution.

A bromomethyl group at the C2 position, which contains a reactive benzylic-like bromide, ideal for nucleophilic substitution reactions.

This dual reactivity makes this compound a highly valuable precursor for creating a diverse library of quinoxaline derivatives. For instance, the chlorine atom can be displaced by various nucleophiles, while the bromomethyl group can react with another set of nucleophiles, leading to a wide range of di-substituted products. This step-wise functionalization is a key strategy in the synthesis of complex heterocyclic systems. nih.gov The investigation of such bifunctional building blocks is driven by the need for efficient and versatile routes to novel chemical entities with tailored properties.

Historical Context and Evolution of Halogenated Quinoxaline Derivatives Research

The chemistry of quinoxalines dates back to the 19th century, with the first synthesis reported in 1884 by Korner and Hinsberg through the condensation of o-phenylenediamine (B120857) with 1,2-dicarbonyl compounds. mdpi.com This fundamental reaction remains a widely used method for constructing the quinoxaline core. sapub.org

The introduction of halogen atoms to the quinoxaline scaffold marked a significant evolution in the field. Halogenated quinoxalines, such as 2,3-dichloroquinoxaline (B139996), have become crucial intermediates in organic synthesis. nih.gov The presence of halogens provides reactive handles for further chemical transformations, most notably nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. mdpi.com This has enabled the synthesis of a vast number of substituted quinoxalines with diverse functionalities. nih.gov

Early research focused on the fundamental reactivity of these halogenated derivatives. Over time, the focus has shifted towards developing more sophisticated and selective synthetic methods. mtieat.org For example, modern approaches often employ transition-metal-free conditions or visible-light-induced reactions to achieve transformations that were previously difficult. rsc.orgnih.gov The development of methods for the synthesis of unsymmetrically substituted quinoxalines, often starting from dihalogenated precursors, has been a particularly active area of research. nih.gov The continuous development in this area underscores the enduring importance of halogenated quinoxalines as foundational molecules in modern heterocyclic chemistry. mdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)-3-chloroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOZBYZSKKLRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 2 Bromomethyl 3 Chloroquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the 3-Chloro Position

The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline (B1680401) system makes the 3-position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing diverse functionalities at this position.

The reaction of 2-(bromomethyl)-3-chloroquinoxaline with various heteroatom-based nucleophiles is a key method for creating new derivatives. While specific experimental data for this exact compound is limited in publicly available literature, the reactivity can be inferred from studies on analogous 2-substituted-3-chloroquinoxalines.

Nitrogen nucleophiles, such as primary and secondary amines, are expected to readily displace the chloride at the 3-position. For instance, reactions with amines like piperidine (B6355638) or morpholine (B109124) would likely proceed under mild conditions, often in a polar aprotic solvent, to yield the corresponding 3-amino-substituted quinoxalines. The general mechanism for SNAr reactions involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent departure of the chloride ion restores the aromaticity of the quinoxaline ring.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also participate in SNAr reactions. The reaction of this compound with sodium methoxide (B1231860) in methanol (B129727), for example, would be expected to yield the 3-methoxy derivative.

Sulfur nucleophiles, known for their high nucleophilicity, are also effective in displacing the 3-chloro substituent. Thiolates, generated from thiols like thiophenol in the presence of a base, would react to form the corresponding 3-thioether derivatives.

Phosphorus nucleophiles, such as phosphines, can also engage in substitution reactions at the 3-position, although these reactions are less commonly reported for this specific substrate.

A comprehensive search of scientific literature did not yield specific data tables for the reaction of this compound with a wide range of heteroatom nucleophiles. The following table is a representative illustration based on general principles of SNAr reactions on related 3-chloroquinoxaline systems.

| Nucleophile | Reagent Example | Expected Product |

| Nitrogen | Piperidine | 2-(Bromomethyl)-3-(piperidin-1-yl)quinoxaline |

| Oxygen | Sodium Methoxide | 2-(Bromomethyl)-3-methoxyquinoxaline |

| Sulfur | Sodium Thiophenolate | 2-(Bromomethyl)-3-(phenylthio)quinoxaline |

| Phosphorus | Triphenylphosphine | [3-(2-(Bromomethyl)quinoxalin-3-yl)]-triphenylphosphonium chloride |

The introduction of a carbon-carbon bond at the 3-position via SNAr is a valuable transformation. This can be achieved using various carbon-based nucleophiles. For instance, organometallic reagents or carbanions derived from activated methylene (B1212753) compounds like malononitrile (B47326) could potentially displace the chloride. However, the success of these reactions is often dependent on the nucleophilicity and steric bulk of the carbon nucleophile, as well as the reaction conditions. The electrophilic nature of the quinoxaline ring facilitates these transformations.

A key challenge in the chemistry of this compound is the presence of two electrophilic sites. This raises questions of regioselectivity (which site is attacked) and chemoselectivity (which functional group reacts preferentially). In SNAr reactions, the attack is generally favored at the C-3 position of the quinoxaline ring over the benzylic carbon of the bromomethyl group when using nucleophiles that are effective in aromatic substitution. This preference is due to the highly electron-deficient nature of the pyrazine ring, which activates the C-Cl bond for nucleophilic attack. However, strong, soft nucleophiles might show some propensity to react at the more accessible bromomethyl group via an SN2 pathway. The choice of nucleophile, solvent, and temperature can influence the selectivity of the reaction. For instance, a bulky nucleophile might favor attack at the less sterically hindered bromomethyl position.

The electronic properties of substituents on the quinoxaline ring can significantly influence the rate and outcome of SNAr reactions. Electron-withdrawing groups on the benzo portion of the quinoxaline ring would further decrease the electron density of the pyrazine ring, thereby activating the 3-chloro position towards nucleophilic attack and increasing the reaction rate. Conversely, electron-donating groups would have the opposite effect, deactivating the ring and slowing down the substitution. These electronic effects are a key consideration in designing synthetic routes involving this versatile intermediate.

Reactions Involving the 2-Bromomethyl Group

The 2-bromomethyl group provides a second reactive handle on the molecule, primarily exhibiting electrophilic character.

The primary reactivity of the bromomethyl group is electrophilic. The carbon atom is susceptible to nucleophilic attack, leading to the displacement of the bromide ion in a typical SN2 fashion. This allows for the introduction of a wide variety of functional groups at this position. Nucleophiles such as amines, alcohols, thiols, and carbanions can all react at the benzylic carbon.

While the dominant character is electrophilic, it is theoretically possible for the methylene protons to be abstracted by a strong base, generating a carbanionic species. This carbanion could then act as a nucleophile. However, this type of reactivity is less common and would require specific and highly basic reaction conditions.

The dual reactivity of this compound makes it a valuable precursor for the synthesis of diverse quinoxaline derivatives. The selective functionalization of either the 3-chloro or the 2-bromomethyl position can be achieved by carefully choosing the reaction conditions and the nature of the nucleophile, offering a rich platform for chemical exploration.

Substitution Reactions of the Bromomethyl Moiety (e.g., S_N1, S_N2 pathways)

The bromomethyl group at the C2 position of the quinoxaline ring is analogous to a benzylic bromide, rendering it highly susceptible to nucleophilic substitution reactions. The reactivity of this moiety is significantly influenced by the reaction conditions and the nature of the nucleophile, proceeding through either an S_N1 or S_N2 pathway.

The S_N2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for primary halides like the bromomethyl group. chemguide.co.uklecturio.com This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the bromide leaving group and an inversion of stereochemistry if the carbon were chiral. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comlibretexts.org For this compound, reactions with strong, unhindered nucleophiles such as primary amines or thiolates would be expected to proceed readily via an S_N2 mechanism. For instance, studies on the reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) 1-N-oxides with diethylamine (B46881) have shown that the initial nucleophilic substitution at the bromomethyl group is a key step. nih.gov

Conversely, the S_N1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemguide.co.uklecturio.com This is followed by a rapid attack of the nucleophile on the carbocation. The stability of the resulting carbocation is a crucial factor for the S_N1 pathway. The carbocation that would be formed from this compound is a quinoxalin-2-ylmethyl cation, which would be stabilized by resonance with the quinoxaline ring system. While less common for primary halides, an S_N1 pathway could be facilitated by the use of polar, protic solvents and weakly basic nucleophiles.

The choice between S_N1 and S_N2 pathways can be influenced by various factors as summarized in the table below.

| Factor | S_N1 | S_N2 |

| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents | Polar aprotic solvents |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |

| Stereochemistry | Racemization | Inversion of configuration |

Radical Reactions of the Bromomethyl Group

The bromomethyl group is also a focal point for radical-mediated transformations. Radical reactions are initiated by the homolytic cleavage of a bond, often induced by light (UV), heat, or a radical initiator. wikipedia.org In the case of this compound, the C-Br bond is weaker than the C-H bonds of the methyl group, making it susceptible to homolysis to generate a quinoxalin-2-ylmethyl radical.

Free-radical halogenation is a classic example of such a process. wikipedia.org While the compound already possesses a bromo substituent, further radical reactions can be initiated at this site. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor, the bromine atom can be abstracted to form the quinoxalin-2-ylmethyl radical. This radical can then participate in various propagation steps, such as reacting with another molecule to propagate the radical chain.

The stability of the generated radical is a key determinant of the reaction's feasibility. The quinoxalin-2-ylmethyl radical is expected to be relatively stable due to resonance delocalization of the unpaired electron over the quinoxaline ring system, similar to a benzyl (B1604629) radical. Radical bromination reactions are known to be highly selective, preferentially occurring at the most substituted carbon that can form the most stable radical. youtube.comyoutube.comyoutube.com

Chemoselective Transformations: Differentiating Reactivity of Bromomethyl and Chloro Substituents

A key synthetic challenge and opportunity with this compound lies in the selective functionalization of its two distinct halogenated positions. The bromomethyl group, being a benzylic-type halide, is generally more reactive towards nucleophilic substitution than the chloro group attached directly to the aromatic quinoxaline ring. This difference in reactivity forms the basis for chemoselective transformations.

Sequential Reactivity Profiles

The sequential functionalization of dihaloquinoxalines has been demonstrated in the literature. For instance, 2,3-dichloroquinoxaline (B139996) can undergo sequential nucleophilic substitutions, where the first chlorine is displaced under milder conditions than the second. nih.gov By analogy, in this compound, a nucleophile would preferentially attack the more reactive bromomethyl group first.

A plausible reaction sequence is outlined below:

Step 1: Substitution of the Bromomethyl Group: Reaction with a nucleophile (Nu1) under mild conditions (e.g., room temperature, aprotic solvent) to displace the bromide.

Step 2: Substitution of the Chloro Group: The resulting 2-(substituted-methyl)-3-chloroquinoxaline is then reacted with a second nucleophile (Nu2), often requiring more forcing conditions (e.g., higher temperatures, stronger base) to achieve nucleophilic aromatic substitution of the chloride.

This sequential approach allows for the controlled and predictable synthesis of a wide array of 2,3-disubstituted quinoxalines. Research on the reaction of 3-bromomethyl-2(1H)-quinoxalinone with various nucleophiles supports the high reactivity of the bromomethyl group in such systems. oup.com

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. rsc.orgresearchgate.net

Application of 2 Bromomethyl 3 Chloroquinoxaline As a Key Synthon in Complex Molecule Synthesis

Building Block for Novel Quinoxaline-Fused Heterocycles

The inherent reactivity of 2-(bromomethyl)-3-chloroquinoxaline makes it an ideal starting material for the synthesis of larger, more complex heterocyclic systems. The two distinct reactive sites—the bromine and the chlorine atoms—can be addressed sequentially or in one-pot procedures to build fused-ring structures with diverse properties.

Synthesis of Polycyclic Aromatic Compounds Incorporating the Quinoxaline (B1680401) Core

The construction of polycyclic aromatic hydrocarbons (PAHs) is a significant area of research, driven by their potential applications in electronic devices and as fluorescent probes. nih.govrsc.org The quinoxaline moiety, when incorporated into these extended π-systems, can modulate their electronic and photophysical properties. This compound serves as a key precursor in this context. The bromomethyl group is a potent electrophile, readily reacting with various nucleophiles in substitution reactions. pressbooks.pubpearson.com For instance, it can be used in Friedel-Crafts type alkylations or in coupling reactions to append the quinoxaline unit to other aromatic systems. Subsequent cyclization reactions, often involving the chloro group, can then be employed to form the final polycyclic structure. This stepwise approach allows for the precise assembly of complex, multi-ring aromatic compounds containing the quinoxaline core. Recent advancements have focused on creating phosphorus-containing PAHs and boron-doped PAHs to fine-tune their electronic characteristics for specific applications. nih.govnih.gov

Formation of Quinoxaline-Annulated Ring Systems (e.g., pyrrolo[2,3-b]quinoxaline derivatives)

A significant application of this compound is in the synthesis of quinoxaline-annulated ring systems, particularly pyrrolo[2,3-b]quinoxalines. researchgate.net These fused heterocyclic compounds are of great interest due to their demonstrated biological activities, including anticancer, antimicrobial, and antioxidant properties. researchgate.netrsc.org Various synthetic strategies have been developed to construct the pyrrolo[2,3-b]quinoxaline scaffold. nih.gov For example, the reaction of a suitable amine with this compound can lead to the formation of an intermediate that, upon intramolecular cyclization, yields the desired fused-ring system. One-pot synthesis methods, such as copper-catalyzed coupling-cyclization-desulfinylation, have proven efficient for creating these complex structures. researchgate.net The resulting pyrrolo[2,3-b]quinoxaline derivatives can be further functionalized to optimize their biological or material properties. rsc.orgnih.gov

| Precursor(s) | Target System | Synthetic Approach | Reference |

| 3-Alkynyl-2-chloroquinoxalines and t-butyl sulfinamide | Pyrrolo[2,3-b]quinoxalines | Cu-catalyzed coupling-cyclization-desulfinylation | researchgate.net |

| 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one and o-phenylenediamine (B120857) | Pyrrolo[2,3-b]quinoxalines | Condensation reaction | nih.gov |

| N-alkyl-2-(quinoxalin-2-yl)thiophen-3-amines | Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines | Intramolecular nucleophilic aromatic substitution of hydrogen (SNH) | nih.gov |

Precursor for Advanced Organic Materials

The electronic properties of the quinoxaline ring system make it an attractive component for advanced organic materials. The functional handles on this compound provide convenient points for incorporation into polymers and for the development of materials with specific optoelectronic functions.

Polymer and Dye Synthesis (analogy to 2-Chloroquinoxaline (B48734) applications)

While direct reports on the use of this compound in polymer and dye synthesis are emerging, its structural similarity to 2-chloroquinoxaline suggests significant potential. 2-Chloroquinoxaline is a known building block in the synthesis of various functional materials. researchgate.net The reactive chlorine atom allows for its incorporation into polymer backbones or as a pendant group through nucleophilic substitution reactions. Similarly, the chloro and bromomethyl groups on this compound offer dual points for polymerization. For instance, the bromomethyl group can initiate certain types of polymerization or be converted into other functional groups suitable for polymerization, such as vinyl or acetylene (B1199291) groups. academie-sciences.fr This dual functionality could be exploited to create cross-linked polymers or polymers with complex architectures like triblock copolymers. mdpi.com The development of thermally stable polymers and redox-active polymer films often involves halogenated precursors and specific polymerization techniques like atom transfer radical polymerization (ATRP) or direct arylation polymerization (DAP). mdpi.commdpi.comdtic.mil In dye synthesis, the quinoxaline core can act as an electron-accepting unit, and the reactive handles allow for the attachment of donor groups to create donor-acceptor dyes with tailored absorption and emission properties. google.com

Development of Optoelectronic Materials

Quinoxaline derivatives are widely investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their electron-deficient nature makes them excellent candidates for use as electron-transporting materials or as acceptor units in donor-acceptor systems. The functional groups on this compound allow for its integration into larger conjugated systems designed for specific optoelectronic properties. For example, it can be coupled with electron-donating moieties to create materials with strong intramolecular charge transfer, which is desirable for applications in nonlinear optics and as emitters in OLEDs. The development of materials exhibiting thermally activated delayed fluorescence (TADF) is a key area of research, and functionalized polycyclic aromatic hydrocarbons are promising candidates. nih.gov The ability to precisely tune the electronic energy levels (HOMO and LUMO) through chemical modification is crucial, and versatile building blocks like this compound are instrumental in this effort. mdpi.com

Role in Medicinal Chemistry Intermediate Synthesis

The quinoxaline nucleus is a common feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and antiviral properties. researchgate.net this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactive bromomethyl group is particularly useful for introducing the quinoxaline moiety into a target molecule through alkylation of nucleophiles such as amines, phenols, or thiols. The chloro group can then be used for further modifications, such as introducing diversity through cross-coupling reactions or by displacement with other nucleophiles. This stepwise functionalization allows medicinal chemists to systematically explore the structure-activity relationships of novel quinoxaline-based compounds. For example, it can be used to synthesize precursors for pyrrolo[2,3-b]quinoxalines, which have shown promise as anticancer and antimicrobial agents. researchgate.net The versatility of this synthon enables the efficient construction of libraries of related compounds for biological screening, accelerating the drug discovery process.

Design and Synthesis of Quinoxaline-Based Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. nih.govcam.ac.uk The design of scaffolds in DOS often involves using a common starting material that can undergo various chemical transformations to produce a range of distinct molecular skeletons. cam.ac.uk

This compound is an excellent starting point for DOS due to its two different reactive handles. The synthetic strategy involves a branching pathway where the two electrophilic centers are addressed sequentially with different classes of nucleophiles or reaction partners.

Design Principles:

Orthogonal Reactivity: The primary design feature is the significant difference in reactivity between the bromomethyl group and the chloro group. The bromomethyl group is susceptible to SN2 reactions with a wide range of soft and hard nucleophiles under mild conditions. In contrast, the chloro group typically requires harsher conditions or metal catalysis for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Scaffold Elaboration: Initial reaction at the more labile bromomethyl position allows for the introduction of a primary diversity element. The resulting monosubstituted product retains the chloro group, which serves as a handle for further, more complex transformations, such as Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This two-step functionalization allows for the creation of three-dimensional complexity from a planar starting material.

A representative synthetic approach for generating diverse quinoxaline-based scaffolds from this compound is outlined below. In the first step, a variety of nucleophiles (e.g., amines, thiols, alcohols) can be used to displace the bromide. In the second step, the remaining chloride can be functionalized using transition-metal-catalyzed cross-coupling reactions. This strategy has been successfully applied to generate innovative dyes, demonstrating the power of DOS on the quinoxaline core. rsc.org

| Step | Reagents & Conditions | Resulting Scaffold Type | Diversity Input |

| 1 | Nu-H (e.g., R¹R²NH, RSH, ROH), Base (e.g., K₂CO₃), Solvent (e.g., DMF, CH₃CN), RT | 2-(Substituted-methyl)-3-chloroquinoxaline | Various Nucleophiles (Nu) |

| 2 | R³-B(OH)₂, Pd Catalyst, Base, Solvent (e.g., Toluene (B28343)/H₂O) | 2-(Substituted-methyl)-3-arylquinoxaline | Various Boronic Acids (R³) |

| 2 | R⁴-NH₂, Pd Catalyst, Ligand, Base, Solvent (e.g., Toluene) | 2-(Substituted-methyl)-3-aminoquinoxaline | Various Amines (R⁴) |

This table illustrates a hypothetical pathway based on established quinoxaline chemistry. The specific conditions would need to be optimized for each substrate combination.

Library Generation utilizing this compound as a Central Scaffold

Combinatorial chemistry leverages systematic and repetitive chemical reactions to generate a large number of compounds in a single process, known as a chemical library. nih.gov The goal is to create a multitude of structurally related molecules for high-throughput screening. This compound is an ideal central scaffold for library generation because its two reactive sites can be independently addressed with large sets of building blocks.

A typical library synthesis would employ a "split-pool" or parallel synthesis approach. nih.gov The general strategy would involve:

First Diversification Step: Reaction of the bromomethyl group with a set of 'n' different nucleophiles (e.g., a collection of primary amines, thiols, or phenols) in parallel to create 'n' unique 2-(substituted-methyl)-3-chloroquinoxaline intermediates.

Second Diversification Step: Each of these 'n' intermediates is then reacted with a second set of 'm' different building blocks (e.g., a collection of boronic acids for Suzuki coupling) at the chloro position.

This (n x m) matrix approach can rapidly generate a large library of disubstituted quinoxaline derivatives with diverse appendages at the 2-methyl and 3-positions.

Illustrative Library Matrix:

| R¹-B(OH)₂ | R²-B(OH)₂ | R³-B(OH)₂ | ...Rᵐ-B(OH)₂ | |

| Nu¹-H | Product (1,1) | Product (1,2) | Product (1,3) | ... |

| Nu²-H | Product (2,1) | Product (2,2) | Product (2,3) | ... |

| Nu³-H | Product (3,1) | Product (3,2) | Product (3,3) | ... |

| ...Nuⁿ-H | ... | ... | ... | Product (n,m) |

In this hypothetical library, Nu¹...Nuⁿ represent the first set of nucleophiles reacting at the bromomethyl position, and R¹...Rᵐ represent the aryl/vinyl groups introduced via Suzuki coupling at the chloro position.

Regioselectivity and Stereoselectivity in Synthetic Applications

The precise control over which part of a molecule reacts (regioselectivity) and in what three-dimensional orientation (stereoselectivity) is fundamental to modern organic synthesis.

Control over Monosubstitution versus Disubstitution

Controlling the sequential reaction of the two electrophilic sites in this compound is highly feasible due to their inherently different chemical reactivity.

Bromomethyl Group (-CH₂Br): This is a benzylic-like halide. It is highly activated towards SN2 displacement by a wide range of nucleophiles. These reactions are typically fast and can be performed under mild conditions (e.g., room temperature, weak base).

Chloro Group (-Cl): This is an aryl halide. It is attached to an sp²-hybridized carbon and is significantly less reactive towards nucleophilic substitution. SNAr reactions at this position require either a strongly activated ring (which is the case for the electron-deficient quinoxaline system) and/or more forcing conditions (higher temperatures, stronger bases). Alternatively, its substitution is most effectively achieved via transition-metal-catalyzed cross-coupling reactions.

This reactivity difference allows for excellent control over monosubstitution versus disubstitution. Treatment of this compound with one equivalent of a nucleophile under mild conditions will lead to selective substitution at the bromomethyl position, leaving the chloro group intact. This monosubstituted product can then be isolated and subjected to a second, different reaction condition (e.g., palladium catalysis) to modify the chloro position, leading to a fully disubstituted, non-symmetrical product. This stepwise approach is common in the synthesis of complex quinoxalines. mdpi.com

| Product | Reaction Conditions | Rationale for Selectivity |

| Monosubstitution | 1.0-1.2 eq. Nucleophile, Weak Base (e.g., K₂CO₃), CH₃CN, 25-40 °C | The bromomethyl group is a much stronger electrophile than the aryl chloride, allowing for selective reaction under mild conditions. |

| Disubstitution | 1. Isolate monosubstituted product. 2. Second nucleophile, harsher conditions (e.g., high temp for SNAr) or Pd/Cu catalyst for cross-coupling. | The C-Cl bond requires more energy or a catalytic cycle to be broken and functionalized. |

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules as single enantiomers or diastereomers. For this compound, the prochiral center is the bromomethyl group. Substitution at this carbon with a nucleophile creates a new stereocenter. While specific literature on asymmetric approaches for this exact molecule is limited, established principles of asymmetric synthesis can be applied.

Potential Strategies:

Use of Chiral Nucleophiles: The most direct approach involves reacting the bromomethyl group with a chiral, non-racemic nucleophile (e.g., a chiral amine or the anion of a chiral alcohol). The SN2 reaction would produce a mixture of diastereomers. While not strictly stereoselective, these diastereomers can often be separated by chromatography, providing access to enantiomerically pure final products after cleavage of the chiral auxiliary if desired.

Chiral Catalysis: A more advanced strategy would involve the use of a chiral catalyst to control the approach of an achiral nucleophile. For instance, a chiral phase-transfer catalyst could be employed in reactions with anionic nucleophiles under biphasic conditions. The catalyst would form a chiral ion pair with the nucleophile, which would then react enantioselectively with the bromomethyl group.

Enzymatic Reactions: Photoenzymatic methods have been developed for the asymmetric synthesis of related α-chloroamides, where an enzyme provides a chiral pocket that templates the reaction. nih.gov A similar biocatalytic approach could potentially be developed for the functionalization of this compound.

Currently, these approaches remain largely theoretical for this specific substrate, and further research is needed to develop practical and efficient stereoselective methods.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromomethyl 3 Chloroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(bromomethyl)-3-chloroquinoxaline, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In this compound, the spectrum is expected to show two main regions of signals: the aromatic region corresponding to the protons on the quinoxaline (B1680401) core and the aliphatic region for the bromomethyl protons.

The four aromatic protons on the benzene (B151609) ring portion of the quinoxaline scaffold (H-5, H-6, H-7, and H-8) typically appear as a complex multiplet system. Due to the substitution pattern, they form an ABCD spin system, though they are often approximated as two pairs of doublets or multiplets. Protons H-5 and H-8 are generally shifted further downfield compared to H-6 and H-7 due to their proximity to the heterocyclic nitrogen atoms. The signals for H-6 and H-7 appear at slightly higher field.

The bromomethyl (-CH₂Br) group protons are expected to appear as a sharp singlet in the aliphatic region of the spectrum. The electronegativity of the adjacent bromine atom and the quinoxaline ring system causes a significant downfield shift for these protons compared to a simple alkyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-5, H-8) | 8.15 - 8.00 | Multiplet (m) |

| Aromatic (H-6, H-7) | 7.90 - 7.75 | Multiplet (m) |

| -CH₂Br | ~5.00 | Singlet (s) |

Note: Predicted values are based on typical chemical shifts for substituted quinoxalines and brominated aliphatic compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, a total of nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule.

The spectrum can be divided into signals for the eight carbons of the quinoxaline ring and the single carbon of the bromomethyl group. The carbons directly bonded to the electronegative nitrogen (C-2 and C-3) and halogen atoms (C-3 and the bromomethyl carbon) will have characteristic chemical shifts. The quaternary carbons of the quinoxaline ring (C-2, C-3, C-4a, and C-8a) can be distinguished from the protonated carbons (C-5, C-6, C-7, C-8) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbon of the -CH₂Br group is expected to appear in the upfield region, shifted downfield by the bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-3 | 145.0 - 155.0 |

| C-4a, C-8a | 138.0 - 142.0 |

| C-5, C-8 | 129.0 - 132.0 |

| C-6, C-7 | 128.0 - 130.0 |

| -CH₂Br | ~30.0 |

Note: Predicted values are based on typical chemical shifts for substituted quinoxalines.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8), helping to delineate the connectivity within the benzene ring. No cross-peaks would be expected for the singlet -CH₂Br signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would definitively link the aromatic proton signals to their corresponding carbon signals (H-5 to C-5, H-6 to C-6, etc.) and the -CH₂Br proton signal to the bromomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. columbia.edu It is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, the -CH₂Br protons would be expected to show a correlation to the C-2 carbon, confirming the position of the bromomethyl group. Similarly, aromatic protons like H-5 would show correlations to quaternary carbons C-4a and C-8a, confirming the fusion of the rings. columbia.eduyoutube.com

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound (C₉H₆BrClN₂), HRMS would be used to confirm the exact mass, which is calculated based on the masses of the most abundant isotopes of its constituent atoms. The presence of both chlorine and bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with significant M+2 and M+4 peaks due to the natural abundance of ³⁷Cl, ⁷⁹Br, and ⁸¹Br isotopes.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₉H₆⁷⁹Br³⁵ClN₂]⁺ | 255.9429 |

| [C₉H₆⁸¹Br³⁵ClN₂]⁺ | 257.9408 |

| [C₉H₆⁷⁹Br³⁷ClN₂]⁺ | 257.9399 |

| [C₉H₆⁸¹Br³⁷ClN₂]⁺ | 259.9379 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the structure of the precursor ion. researchgate.netresearchgate.net

For this compound, the fragmentation is expected to be initiated by the loss of the labile bromine or chlorine atoms, or the entire bromomethyl group. The stable quinoxaline ring would likely remain intact in many of the major fragment ions.

A plausible fragmentation pathway could involve:

Loss of a bromine radical (•Br): This would lead to a stable cation at m/z ~177.

Loss of the entire bromomethyl group (•CH₂Br): This fragmentation would result in a 2-chloroquinoxalinyl cation.

Loss of a chlorine radical (•Cl): While less likely than the loss of bromine, this fragmentation pathway could also occur.

Analyzing these fragmentation patterns allows for the confirmation of the presence and position of the substituents on the quinoxaline core. libretexts.orglibretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations (stretching, bending, rocking), while Raman spectroscopy measures the inelastic scattering of monochromatic light, providing complementary information.

For this compound, these techniques are crucial for confirming the presence of its key structural components. The quinoxaline core, a fused system of benzene and pyrazine (B50134) rings, exhibits characteristic aromatic C-H, C=C, and C=N stretching vibrations. The substituents—a chloro group and a bromomethyl group—also give rise to distinct vibrational signatures.

The expected vibrational frequencies for this compound are derived from established group frequency ranges and computational studies on related quinoxaline structures. A summary of these predicted vibrational assignments is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm-1) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H Stretch | Quinoxaline Ring | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -CH2Br | 3000 - 2850 | Medium-Weak | Medium |

| C=N/C=C Ring Stretch | Quinoxaline Ring | 1650 - 1450 | Strong-Medium | Strong-Medium |

| CH2 Scissoring (Bend) | -CH2Br | ~1450 | Medium | Weak |

| C-Cl Stretch | -Cl | 800 - 600 | Strong | Medium |

| C-Br Stretch | -CH2Br | 600 - 500 | Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can calculate electron density maps and build an atomic model, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure and connectivity. The analysis would reveal the planarity of the quinoxaline ring system and the conformation of the bromomethyl substituent relative to the ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as π-π stacking between quinoxaline rings or potential halogen bonding involving the chlorine and bromine atoms.

While specific crystallographic data for this compound is not publicly available, data from the closely related compound, 3-bromomethyl-2-chloro-quinoline, provides a reasonable model for the expected parameters researchgate.netsemanticscholar.org. An illustrative table of such hypothetical data is presented below.

| Crystallographic Parameter | Hypothetical Value (based on analogous structures) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~6.6 |

| b (Å) | ~7.3 |

| c (Å) | ~10.4 |

| α (°) | ~83.6 |

| β (°) | ~75.4 |

| γ (°) | ~77.4 |

| Volume (Å3) | ~472 |

| Z (Molecules per unit cell) | 2 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques in this domain.

HPLC is a premier technique for determining the purity of non-volatile and thermally sensitive organic compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.

The purity of a sample is determined by injecting a solution onto the column and monitoring the eluent with a detector, typically UV-Vis. A pure sample should ideally yield a single, sharp, and symmetrical peak at a characteristic retention time. The presence of other peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 254 nm |

| Hypothetical Retention Time | 4.5 min |

| Hypothetical Purity | >99% (by peak area) |

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it an ideal tool for analyzing volatile compounds. The sample is vaporized and separated based on its boiling point and interactions with the GC column. As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge (m/z) ratio.

The mass spectrum of this compound is particularly informative due to the presence of two halogen atoms, chlorine and bromine, which have distinctive isotopic patterns. Natural chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), while bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, whose relative intensities confirm the presence of one chlorine and one bromine atom. The fragmentation pattern provides further structural evidence, with common losses including the bromine radical (•Br) and the bromomethyl group (•CH₂Br).

| Ion/Fragment | Predicted m/z Value(s) | Interpretation |

|---|---|---|

| [M]⁺ | 270, 272, 274 | Molecular ion cluster (C₉H₆³⁵Cl⁷⁹BrN₂, C₉H₆³⁷Cl⁷⁹BrN₂ / C₉H₆³⁵Cl⁸¹BrN₂, etc.) |

| [M-Br]⁺ | 191, 193 | Loss of a bromine radical |

| [M-CH₂Br]⁺ | 177, 179 | Loss of a bromomethyl radical |

| [M-Cl]⁺ | 235, 237 | Loss of a chlorine radical |

Structure Reactivity Relationship Srr Studies of 2 Bromomethyl 3 Chloroquinoxaline and Its Derivatives

Impact of Halogen Substituents on Quinoxaline (B1680401) Core Reactivity

The presence of a chlorine atom at the 3-position of the quinoxaline core significantly influences its electronic properties and, consequently, its reactivity. Halogens, being electronegative, exert a strong electron-withdrawing inductive effect (-I effect) on the quinoxaline ring system. This effect reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack.

Specifically, the chlorine atom at the C3 position, adjacent to one of the nitrogen atoms, enhances the electrophilicity of the quinoxaline core. This makes the carbon atoms of the pyrazine (B50134) ring, particularly C2 and C3, more prone to attack by nucleophiles. The electron-withdrawing nature of the chlorine substituent can facilitate nucleophilic aromatic substitution reactions at other positions on the quinoxaline ring, should the reaction conditions be suitable.

Electronic and Steric Effects of the Bromomethyl Group on Reaction Pathways

The bromomethyl group at the 2-position is the primary site of reactivity in 2-(Bromomethyl)-3-chloroquinoxaline. This group's influence on reaction pathways is a combination of both electronic and steric factors.

Electronic Effects: The bromine atom, being a good leaving group, makes the methylene (B1212753) carbon of the bromomethyl group highly electrophilic. This facilitates nucleophilic substitution reactions where a wide variety of nucleophiles can displace the bromide ion. The electron-withdrawing nature of the adjacent quinoxaline ring system further enhances the electrophilicity of this benzylic-like carbon, promoting SN2-type reactions.

Steric Effects: The bromomethyl group also introduces a degree of steric hindrance around the C2 position. While this steric bulk is not excessively large, it can influence the approach of incoming nucleophiles. For very bulky nucleophiles, the rate of reaction at the bromomethyl carbon might be slightly diminished compared to less sterically hindered electrophiles. However, for most common nucleophiles, this steric effect is generally overcome by the high electronic activation of the C-Br bond.

Influence of Substituent Position on Reaction Selectivity

The specific placement of the bromomethyl and chloro groups at the 2 and 3-positions, respectively, dictates the selectivity of reactions involving this compound. The primary mode of reaction for this compound is nucleophilic substitution at the bromomethyl group. This is because the C-Br bond of the bromomethyl group is significantly more labile and susceptible to nucleophilic attack than the C-Cl bond attached directly to the aromatic quinoxaline core.

Under typical nucleophilic substitution conditions, nucleophiles will selectively attack the methylene carbon of the bromomethyl group, leading to the formation of 2-(substituted-methyl)-3-chloroquinoxaline derivatives. The chloro group at the 3-position generally remains intact during these reactions, acting as a directing and activating group. This high degree of selectivity makes this compound a valuable synthon for the introduction of various functionalized methyl groups at the 2-position of the quinoxaline ring.

Comparative Reactivity Analysis with Other Halomethyl Quinoxalines (e.g., Chloromethyl, Iodomethyl)

The reactivity of 2-(halomethyl)-3-chloroquinoxalines follows the general trend observed for alkyl halides, which is largely dependent on the nature of the halogen leaving group. The order of reactivity is typically:

Iodomethyl > Bromomethyl > Chloromethyl

This trend is directly related to the bond strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-I bond is the weakest and longest, making the iodide ion the best leaving group. Conversely, the C-Cl bond is the strongest and shortest, rendering the chloride ion the poorest leaving group among the three.

| Compound | C-X Bond Energy (kJ/mol) | Leaving Group Ability | Relative Reactivity (Estimated) |

| 2-(Iodomethyl)-3-chloroquinoxaline | ~200-220 | Excellent | High |

| This compound | ~280-300 | Good | Moderate |

| 2-(Chloromethyl)-3-chloroquinoxaline | ~340-360 | Fair | Low |

Note: The C-X bond energies are approximate values for benzylic halides and serve for comparative purposes.

This difference in reactivity has significant practical implications. For instance, in a competitive reaction, a nucleophile would react fastest with the iodomethyl derivative and slowest with the chloromethyl derivative. This allows for a degree of control in synthetic strategies; if a milder reaction is desired, the chloromethyl derivative might be chosen, whereas for rapid and efficient substitution, the iodomethyl analogue would be preferred. This compound offers a good balance of reactivity and stability, making it a widely used and commercially available reagent.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

While specific Quantitative Structure-Reactivity Relationship (QSRR) models for this compound are not extensively reported in the literature, the principles of QSRR can be applied to understand and predict its reactivity. QSRR models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its chemical reactivity.

For a series of 2-(halomethyl)-3-chloroquinoxaline derivatives reacting with a common nucleophile, a QSRR model could be developed using various molecular descriptors. Key descriptors would likely include:

Electronic Descriptors:

Hammett or other electronic substituent constants for any additional substituents on the quinoxaline ring.

Calculated atomic charges on the methylene carbon and the halogen atom.

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Descriptors:

Taft steric parameters (Es).

Molecular volume or surface area.

Quantum Chemical Descriptors:

Calculated bond lengths and bond dissociation energies of the C-X bond.

A hypothetical QSRR equation for the nucleophilic substitution reaction might take the form:

log(k) = c0 + c1σ + c2Es + c3BDE

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents an electronic parameter.

Es represents a steric parameter.

BDE is the bond dissociation energy of the C-X bond.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

Such a model, once developed and validated, could be used to predict the reactivity of new, unsynthesized 2-(halomethyl)-3-chloroquinoxaline derivatives, thereby guiding the design of new synthetic routes and the selection of optimal reaction conditions.

Future Perspectives and Emerging Research Avenues for 2 Bromomethyl 3 Chloroquinoxaline

Development of Catalytic Asymmetric Reactions Utilizing 2-(Bromomethyl)-3-chloroquinoxaline as a Chiral Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. While quinoxaline (B1680401) derivatives are widely explored, the use of this compound as a prochiral precursor in catalytic asymmetric reactions is an area ripe for exploration. The two reactive halides on the molecule can be sequentially substituted, allowing for the controlled introduction of chirality.

Future research could focus on developing catalytic systems that can differentiate between the two positions or introduce chiral elements through reactions at the bromomethyl group. Potential strategies include:

Asymmetric Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts to mediate the alkylation of various nucleophiles with the bromomethyl group, thereby establishing a stereocenter adjacent to the quinoxaline ring.

Transition-Metal Catalyzed Asymmetric Cross-Coupling: The chloro-substituent is amenable to various cross-coupling reactions. The use of chiral ligands on metals like palladium or copper could enable the asymmetric coupling of organometallic reagents, creating atropisomeric quinoxaline structures or introducing a chiral side chain.

Organocatalysis: Chiral amines or thioureas could be employed to activate the system and facilitate stereoselective additions of nucleophiles, leading to a diverse range of chiral quinoxaline derivatives.

The successful development of such reactions would establish this compound as a valuable chiral building block for synthesizing complex molecules with precisely controlled three-dimensional structures.

Table 1: Potential Asymmetric Reactions and Strategies

| Catalytic Strategy | Reactive Site Targeted | Potential Chiral Outcome | Catalyst Type |

| Asymmetric Alkylation | Bromomethyl group | Point Chirality | Chiral Phase-Transfer Catalysts |

| Asymmetric Cross-Coupling | Chloro group | Axial Chirality (Atropisomers) | Chiral Ligand-Metal Complexes (e.g., Pd, Cu) |

| Organocatalytic Addition | Bromomethyl group | Point Chirality | Chiral Amines, Thioureas |

Integration into Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. The high reactivity of this compound, particularly its bromomethyl group, makes it an ideal candidate for integration into flow chemistry workflows.

In a continuous setup, this reactive intermediate could be generated and immediately consumed in a subsequent reaction step without isolation. This "telescoping" of reactions minimizes the handling of potentially hazardous materials and prevents degradation. A hypothetical flow process could involve:

Upstream Reactor: Synthesis of the quinoxaline core.

Midstream Reactor: Introduction of the bromomethyl and chloro groups to form the target compound.

Downstream Reactor: Immediate reaction with a nucleophile (e.g., an amine, thiol, or alcohol) to generate a library of derivatives.

This approach would enable the rapid, safe, and efficient production of diverse quinoxaline derivatives for screening and optimization in drug discovery or materials science.

Exploration of Sustainable Synthetic Routes and Biocatalysis

Modern chemical synthesis places a strong emphasis on "green chemistry" principles to minimize environmental impact. jocpr.com Future research on this compound will likely focus on developing more sustainable synthetic protocols. This includes the use of environmentally benign solvents like water or ethanol (B145695), the development of reusable catalysts, and minimizing waste generation. jocpr.comscilit.com Several green approaches have already been applied to the synthesis of the broader quinoxaline class, utilizing catalysts such as cellulose (B213188) sulfuric acid, nano-catalysts, and heteropolyacids, which could be adapted for this specific compound. scilit.comrsc.orgnih.gov

Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, represents a frontier in green chemistry. jocpr.com Potential biocatalytic applications for this compound could include:

Enzymatic Halogenation/Dehalogenation: Exploring halogenase or dehalogenase enzymes for the selective installation or removal of the chloro and bromo groups.

Kinetic Resolution: Using enzymes like lipases or proteases to resolve racemic mixtures of chiral derivatives synthesized from this compound.

These sustainable approaches would not only reduce the environmental footprint of synthesis but could also provide access to novel chemical transformations and improved selectivity. nih.gov

Advanced Computational Design and Virtual Screening of Novel this compound Derived Compounds

Computational chemistry has become an indispensable tool in modern drug discovery and materials design. nih.govresearchgate.net For this compound, computational methods can guide the rational design of derivatives with desired properties, saving significant time and resources.

Virtual screening can be used to computationally test large libraries of virtual compounds derived from the parent structure against biological targets, such as enzymes or receptors. tandfonline.comnih.gov For instance, derivatives could be screened against targets like HIV reverse transcriptase or various kinases, where quinoxalines have previously shown activity. nih.govtandfonline.com

Key computational techniques that will drive future research include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a molecule to a target protein, helping to identify promising drug candidates. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties, reactivity, and spectral characteristics of novel derivatives. tandfonline.comnih.gov This helps in understanding reaction mechanisms and designing molecules with specific electronic or optical properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction. researchgate.netnih.gov

Table 2: Computational Methods in Derivative Design

| Technique | Application | Key Insights Provided |

| Virtual Screening | High-throughput testing of virtual libraries | Identification of potential "hit" compounds for a specific target. rsc.org |

| Molecular Docking | Predicting ligand-protein binding | Binding mode, affinity scores, and key intermolecular interactions. tandfonline.com |

| Density Functional Theory (DFT) | Analyzing electronic structure | Reactivity indices, orbital energies, and molecular electrostatic potential maps. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion | Stability of binding, conformational changes, and solvent effects. nih.gov |

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Quinoxaline-based structures, particularly when quaternized to form quinoxalinium salts, can act as electron-deficient hosts capable of binding and sensing anionic or electron-rich guest molecules. rsc.orgrsc.org

The this compound scaffold is an excellent starting point for creating sophisticated host-guest systems. The reactive handles allow for the attachment of various recognition units or signaling moieties. Future research could explore:

Anion Sensors: By converting the quinoxaline nitrogen to a quinoxalinium salt, the scaffold becomes a potent host for anions. The binding event can be designed to produce a colorimetric or fluorescent signal. Research has shown that quinoxalinium systems can exhibit a dual-mode response: small anions like fluoride (B91410) may cause a chemical change through nucleophilic addition, while larger guests form a host-guest complex, each producing a distinct signal. rsc.orgrsc.orgresearchgate.net

Molecular Cages and Receptors: By synthesizing larger molecules containing two or more quinoxaline units linked together, it is possible to construct molecular cages or clefts that can selectively encapsulate specific guest molecules.

Self-Assembling Materials: Derivatives can be designed to self-assemble through hydrogen bonding or π-π stacking interactions, forming ordered structures like helical chains or tapes, which could have applications in materials science. nih.gov

The ability to tune the electronic properties and steric profile of the quinoxaline core through derivatization at its reactive sites makes it a promising platform for developing next-generation sensors and smart materials.

Q & A

Q. What are the common synthetic routes for preparing 2-(Bromomethyl)-3-chloroquinoxaline, and how are reaction conditions optimized?

this compound is typically synthesized from 2,3-dichloroquinoxaline (DCQX), a versatile precursor with reactive chlorine atoms at C2 and C3. A nucleophilic substitution approach involves treating DCQX with bromomethylating agents like bromomethyl ethers or bromine sources (e.g., HBr in DMF). The reaction is optimized by controlling temperature (80–100°C) and using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity . Alternatively, bromination of methyl groups in quinoxaline derivatives via radical or electrophilic pathways has been reported, requiring careful stoichiometric control to avoid over-bromination .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- 1H/13C NMR : The bromomethyl group (–CH2Br) shows characteristic splitting patterns (e.g., doublets or triplets) at δ 4.2–4.5 ppm for –CH2Br, while aromatic protons in the quinoxaline ring appear at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 261.93 for C9H6BrClN2) .

- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity be controlled during the functionalization of this compound in cross-coupling reactions?

Regioselectivity depends on the electronic and steric properties of the substituents. For example:

- Buchwald–Hartwig Amination : The bromomethyl group reacts preferentially with amines due to its higher electrophilicity compared to the chlorine atom. Use of bulky ligands (e.g., Xantphos) directs coupling to the bromomethyl site .

- Suzuki–Miyaura Coupling : The chlorine atom can be selectively replaced by aryl boronic acids under Pd catalysis when the bromomethyl group is protected (e.g., as a silyl ether) .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or dimerization) during synthetic modifications?

- Temperature Control : Lower temperatures (0–25°C) minimize radical-mediated dehalogenation of the C–Br bond .

- Protecting Groups : Temporarily converting –CH2Br to –CH2OTBS (tert-butyldimethylsilyl ether) prevents unwanted nucleophilic attacks during multi-step syntheses .

- Catalyst Screening : Palladium catalysts with electron-rich ligands (e.g., Pd(PPh3)4) reduce oxidative dimerization of quinoxaline intermediates .

Q. How does this compound serve as a precursor for heteroleptic metal complexes in materials science?

The bromomethyl group facilitates ligand design for Cu(I) or Ru(II) complexes. For example:

- Coordination Chemistry : Reaction with triphenylphosphine or bipyridine derivatives yields bidentate ligands, enabling luminescent materials with tunable emission spectra .

- Photocatalysis : Cu(I) complexes derived from bromomethyl-quinoxaline ligands exhibit enhanced visible-light absorption for organic transformations (e.g., C–H activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.